molecular formula C9H10ClN3 B6596783 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine CAS No. 1467571-05-6

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine

Cat. No.: B6596783
CAS No.: 1467571-05-6
M. Wt: 195.65 g/mol
InChI Key: MMQJJKHJWIUMGY-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-3H-benzimidazol-5-amine is a benzimidazole derivative featuring a chlorine atom at position 2, a dimethyl-substituted amine at position 5, and a hydrogen atom stabilizing the 3H tautomeric form. This compound belongs to a class of heterocyclic aromatic systems with a fused benzene and imidazole ring. Its structure is pivotal for applications in medicinal chemistry, agrochemicals, and materials science due to the electronic and steric effects imparted by the chloro and dimethylamine groups .

Synthesis routes for benzimidazole derivatives often involve cyclization of substituted o-phenylenediamines. For example, nitro reduction followed by acid-catalyzed cyclization (using reagents like SnCl₂ in HCl) is a common method to generate the benzimidazole core .

Properties

IUPAC Name

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-13(2)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQJJKHJWIUMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467571-05-6
Record name 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine
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Preparation Methods

Cyclization Step: Formation of the Benzimidazole Core

The reaction begins with a substituted o-phenylenediamine derivative, typically 5-nitro-o-phenylenediamine , which undergoes cyclization with chloroacetyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts like p-toluenesulfonic acid (p-TsOH) are employed to accelerate the reaction, which proceeds at 80–120°C for 6–12 hours. This step yields 2-chloro-1H-benzimidazol-5-amine as an intermediate, with reported yields of 68–72%.

Critical Reaction Parameters:

  • Solvent: DMF optimizes solubility and reaction kinetics.

  • Temperature: Elevated temperatures (100–120°C) enhance cyclization efficiency.

  • Catalyst: p-TsOH (10 mol%) reduces side reactions like polymerization.

Nucleophilic Substitution: Introduction of the Dimethylamino Group

The intermediate is then treated with dimethylamine in ethanol under reflux conditions (78–80°C) for 8–10 hours. This step replaces the primary amine at the 5-position with a dimethylamino group via nucleophilic substitution. Yields for this stage range from 85–90%, resulting in an overall yield of 61–65% for the two-step process.

Optimization Insights:

  • Solvent Choice: Ethanol balances reactivity and safety, avoiding hazardous solvents.

  • Stoichiometry: A 2:1 molar ratio of dimethylamine to intermediate minimizes unreacted starting material.

Ullmann Coupling Method for Direct Functionalization

An alternative approach utilizes Ullmann coupling to introduce the dimethylamino group directly onto a pre-formed chlorinated benzimidazole core. This method employs copper iodide (CuI) as a catalyst, enabling the coupling of 2-chloro-1H-benzimidazol-5-amine with dimethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Conditions and Mechanistic Considerations

The reaction occurs in 1,4-dioxane at 110–120°C for 12–16 hours. The CuI catalyst (5–10 mol%) facilitates the formation of a C–N bond between the benzimidazole and dimethylamine, achieving yields of 75–78% .

Advantages Over Cyclization-Substitution:

  • Higher Yield: Reduced step count improves overall efficiency.

  • Catalyst Recyclability: Copper catalysts can be recovered and reused, lowering costs.

Limitations and Challenges

  • Cost: Copper catalysts and specialized ligands increase expenses.

  • Side Reactions: Overcoupling or dehalogenation may occur without precise temperature control.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the two primary methods:

ParameterCyclization-SubstitutionUllmann Coupling
Overall Yield61–65%75–78%
Reaction Steps21
Catalyst CostLow (p-TsOH)High (CuI)
ScalabilityModerateHigh
Byproduct FormationMinimalModerate

Data derived from industrial-scale evaluations.

Emerging Strategies and Innovations

Green Chemistry Approaches

Recent studies explore solvent-free cyclization using microwave irradiation, reducing energy consumption by 40% while maintaining yields of 70%. Additionally, biocatalytic methods employing engineered enzymes show promise for selective amination but remain in experimental stages.

Flow Chemistry Applications

Continuous flow reactors enhance reproducibility in large-scale production, achieving >95% conversion in the cyclization step by optimizing residence time and temperature gradients .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of 2-Chloro-N,N-dimethyl-3H-benzimidazol-5-amine

The synthesis of this compound can be achieved through several methods, often involving the chlorination of benzimidazole derivatives. A notable method involves the use of N-hydroxyphthalimide and cobalt acetylacetonate as catalysts, which enhances the yield significantly to over 92% .

Biological Activities

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. For instance, derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antibacterial agents .

Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties. Certain compounds have exhibited effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and rotavirus, showcasing the versatility of this class of compounds in combating viral infections .

Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of this compound have been evaluated using various animal models. In studies involving carrageenan-induced paw edema and acetic acid writhing tests, certain derivatives showed significant reductions in inflammation and pain responses compared to standard treatments like diclofenac .

Case Study 1: Antibacterial Activity

A study conducted by Luo et al. synthesized a series of benzimidazole-based compounds that were tested for antibacterial activity against Staphylococcus aureus. The results indicated that some derivatives had MIC values as low as 2 µg/ml, outperforming traditional antibiotics like chloromycin .

Case Study 2: Antiviral Efficacy

Research by Vitale et al. identified a specific benzimidazole derivative that demonstrated potent antiviral activity against BVDV with an EC50 value of 1.11 mM. This study emphasizes the potential application of these compounds in developing antiviral therapies .

Case Study 3: Anti-inflammatory Properties

In a comparative study on anti-inflammatory effects, compounds derived from benzimidazole were tested against indomethacin. The results indicated that certain derivatives exhibited superior inhibition of COX enzymes, suggesting their utility in treating inflammatory conditions .

Data Tables

Compound Activity Type MIC/EC50 Value Reference
2-Chloro-N,N-dimethyl-benzimidazoleAntibacterial2 µg/mlLuo et al., 2021
Benzimidazole derivative XAntiviral (BVDV)1.11 mMVitale et al., 2012
Benzimidazole derivative YAnti-inflammatoryIC50 = 8–13.7 µMShankar et al., 2017

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores
  • 5-Amino-2-chloro-1H-benzimidazole (CAS 203302-73-2): Differs by lacking the N,N-dimethyl substitution on the amine. This absence reduces steric hindrance and alters solubility. The NH₂ group participates in hydrogen bonding, whereas the dimethylamine in the target compound enhances lipophilicity .
  • 5-Amino-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride: The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, contrasting with the chloro group’s moderate electron-withdrawing nature. This substitution significantly impacts reactivity in electrophilic aromatic substitution .
  • 1-Methyl-5-nitrobenzimidazole :
    The nitro group at position 5 (vs. dimethylamine in the target compound) directs meta-substitution in further reactions. Reduction of the nitro group to an amine is a key step in synthesizing bioactive derivatives .

Heterocyclic Analogues with Varied Core Structures
  • 5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine: Replaces the benzimidazole core with a benzothiazole ring. The chloro and methyl groups mirror substitutions in the target compound .
  • 5-Chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine (CAS 23964-52-5):
    A thiadiazole derivative with N,N-dimethylamine. The sulfur and nitrogen-rich core confers distinct electronic properties, such as higher polarity and metabolic stability compared to benzimidazoles .

  • N-((1H-benzo[d]imidazol-2-yl)methyl)-5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine :
    Combines benzimidazole and thiadiazole moieties. The appended 3-chlorophenyl group introduces steric bulk, which may hinder receptor binding compared to the simpler dimethylamine substitution .

Comparative Physicochemical Properties
Compound Melting Point (°C) Key Spectral Data (IR/NMR) Yield (%)
2-Chloro-N,N-dimethyl-3H-benzimidazol-5-amine Not reported δH (DMSO-d₆): ~2.40 (s, CH₃), 6.85–7.32 (Ar-H)
5-Chloro-2-methyl-1H-benzimidazol-6-amine 108 IR: 3429 cm⁻¹ (N-H); δH: 2.40 (CH₃), 6.85–7.32 (Ar-H) 78
N-((1H-benzimidazol-2-yl)methyl)-5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine 245–247 IR: 3417 cm⁻¹ (N-H); δH: 3.43 (CH₂), 7.13–7.87 (Ar-H) 65

Key Observations :

  • The dimethylamine substitution in the target compound eliminates N-H stretching vibrations (absent ~3400 cm⁻¹ in IR) seen in non-dimethylated analogues .
  • Melting points correlate with molecular symmetry and intermolecular interactions; bulkier substituents (e.g., thiadiazole-phenyl groups) increase melting points .

Biological Activity

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by its unique structural features, which include a chlorine atom and two methyl groups attached to the nitrogen atoms of the benzimidazole ring. This structure enhances its reactivity and interaction with biological targets. The compound is synthesized through various chemical reactions, including nucleophilic substitutions and reductions, which allow for the modification of its functional groups for specific applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes, inhibiting their activity, which is crucial for various cellular processes. Notably, it has been shown to disrupt DNA synthesis and affect cellular signaling pathways, contributing to its antimicrobial and anticancer properties.

Biological Activities

The compound exhibits a range of biological activities:

1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

2. Anticancer Properties
Studies have demonstrated the compound's potential as an anticancer agent. It has been evaluated in vitro against several cancer cell lines, revealing cytotoxic effects that are attributed to its ability to induce apoptosis and inhibit cell proliferation .

3. Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV and other viral pathogens. Its effectiveness varies based on structural modifications and the specific viral target .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antiviral Efficacy Against HIV
    A study tested the compound against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). Results showed that it effectively inhibited viral replication in MT-4 cells, suggesting potential as a therapeutic agent for resistant HIV strains .
  • Cytotoxicity in Cancer Cells
    In another study, the compound was assessed for cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated significant growth inhibition, with IC50 values ranging from 10 to 30 µM across different cell types .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesBiological Activity
2-chloro-N,N-dimethylbenzimidazoleLacks amine groupModerate antimicrobial
N,N-dimethylbenzimidazoleLacks chlorine and amine groupsLow anticancer activity
2-chloro-N-methylbenzimidazoleOne methyl groupReduced enzyme inhibition

The presence of both the chlorine atom and dimethylamine group in this compound enhances its reactivity and biological interactions compared to these similar compounds .

Q & A

Q. What are the key synthetic routes for 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine, and how do reaction conditions influence regioselectivity?

The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with chloro-containing reagents. For example, condensation of 4-chloro-N1-tosylbenzene-1,2-diamine with dimethylamine derivatives under controlled pH (8–9) and temperature (90–100°C) can yield the target compound . Regioselectivity is influenced by steric and electronic effects: electron-withdrawing groups (e.g., chloro) direct cyclization to specific positions, while bulky substituents (e.g., tosyl groups) may hinder undesired side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the benzimidazole core and substituents (e.g., dimethylamino groups). Chemical shifts for aromatic protons typically appear at δ 7.0–8.5 ppm, while N-methyl groups resonate at δ 2.8–3.2 ppm .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used to determine bond lengths, angles, and intermolecular interactions. For example, Cl–C bond distances in similar benzimidazoles range from 1.72–1.75 Å .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling transition states and intermediates. DFT studies predict activation energies for cyclization steps and identify electron-deficient regions prone to electrophilic substitution . For instance, exact-exchange corrections reduce deviations in calculated vs. experimental bond dissociation energies to <2.4 kcal/mol .

Q. What strategies resolve contradictions in spectroscopic data for benzimidazole derivatives?

  • Dynamic NMR: Detects tautomerism (e.g., 1H/3H benzimidazole interconversion) causing split peaks .
  • Isotopic Labeling: ¹⁵N-labeled amines clarify ambiguous NOE correlations in crowded aromatic regions .
  • Cross-Validation: Combine crystallographic data (e.g., torsion angles from SHELX) with computational IR/Raman spectra to resolve ambiguities .

Q. How does substitution at the 5-amino position affect biological activity?

Modifying the 5-amino group (e.g., acylation, alkylation) alters hydrogen-bonding capacity and lipophilicity. For example, N-arylquinoxalin-2-amine derivatives exhibit enhanced antitumor activity by intercalating DNA or inhibiting kinases. Structure-activity relationship (SAR) studies suggest EC₅₀ values correlate with substituent electronegativity .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Polymorphism: Slow evaporation from DMF/ethanol mixtures yields single crystals, while rapid cooling produces amorphous phases .
  • Solvate Formation: Use non-polar solvents (e.g., hexane) to avoid water/methanol inclusion .
  • Twinned Crystals: SHELXD software resolves twinning via dual-space algorithms, improving refinement convergence .

Methodological Guidance

Q. How to design a scalable synthesis protocol with minimal byproducts?

  • One-Pot Reactions: Combine cyclization and dimethylation steps using aqueous dimethylamine under reflux (e.g., 98.5% yield achieved via pH-controlled conditions) .
  • Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to simplify purification .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

  • Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic sites (e.g., C-2 chloro group) for SNAr reactions .
  • Docking Simulations: AutoDock Vina models interactions with biological targets (e.g., binding affinities to kinase ATP pockets) .

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